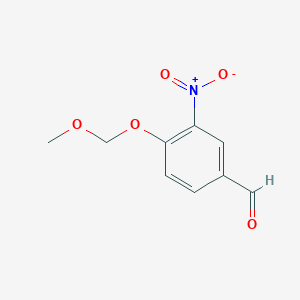

4-Methoxymethoxy-3-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

4-(methoxymethoxy)-3-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO5/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

OJFMKSFPILFQIO-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxymethoxy 3 Nitrobenzaldehyde

Construction of the Core Aromatic System

The assembly of the 4-Methoxymethoxy-3-nitrobenzaldehyde molecule is a multi-step process that typically begins with a readily available substituted benzene (B151609) precursor. The key stages involve protecting existing functional groups, introducing the nitro group with high regioselectivity, and finally, ensuring the presence of the aldehyde functionality.

Precursor Derivatization Strategies

The synthesis commonly starts from a precursor such as 4-hydroxybenzaldehyde (B117250). The phenolic hydroxyl group is a critical feature that requires protection to prevent unwanted side reactions during the subsequent nitration step. The methoxymethyl (MOM) ether is an effective protecting group for this purpose.

The derivatization involves reacting 4-hydroxybenzaldehyde with a methoxymethylating agent, typically chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base. This reaction converts the acidic phenolic proton into a stable ether linkage, rendering the oxygen atom's directing effect more pronounced for the subsequent electrophilic substitution.

Table 1: Representative Precursor Derivatization Protocol

| Step | Reagent | Base | Solvent | Purpose |

|---|

This strategy yields 4-methoxymethoxybenzaldehyde, the direct precursor for the nitration step. The choice of base and solvent is crucial to ensure high yields and prevent side reactions.

Electrophilic Aromatic Nitration Reactions

The introduction of the nitro group (–NO₂) onto the aromatic ring is achieved through an electrophilic aromatic substitution reaction. The success of this step hinges on controlling the position of nitration (regioselectivity). In the 4-methoxymethoxybenzaldehyde intermediate, the existing substituents guide the incoming electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The strongly activating, ortho-para directing methoxymethoxy (–OMOM) group and the deactivating, meta-directing aldehyde (–CHO) group work in concert. pearson.com The –OMOM group at position 4 directs to positions 3 and 5 (ortho positions), while the –CHO group at position 1 directs to position 3 (meta position). This synergistic effect strongly favors the introduction of the nitro group at the 3-position.

Standard nitration conditions, often referred to as "mixed acid" nitration, are commonly employed. cardiff.ac.uk This involves the use of concentrated nitric acid (HNO₃) in the presence of a stronger acid, typically concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion. masterorganicchemistry.comyoutube.comyoutube.comma.edu

The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize the formation of byproducts. The careful addition of the nitrating agent to the solution of the aromatic precursor is essential for achieving high yields of the desired 3-nitro isomer.

Table 2: Comparison of Nitrating Agents for Aromatic Compounds

| Nitrating Agent | Conditions | Selectivity | Notes |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0 °C to 25 °C | High | The most common and cost-effective method; requires careful temperature control. cardiff.ac.uk |

| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Aprotic solvent (e.g., acetonitrile) | Excellent | A pre-formed source of the nitronium ion, often used for sensitive substrates. |

To enhance safety, selectivity, and environmental compatibility, catalyst-assisted nitration methods have been developed. These protocols often avoid the use of harsh mixed acids. Solid acid catalysts, such as zeolites, have been investigated for the regioselective nitration of aromatic compounds. cardiff.ac.uk These catalysts can offer shape-selectivity, potentially favoring the formation of one isomer over another, and can be easily removed from the reaction mixture by filtration.

Another approach involves the use of metal nitrates, such as ferric nitrate (B79036) nonahydrate, in conjunction with a solvent like hexafluoroisopropanol, which can promote efficient and selective nitration under milder conditions than traditional mixed acids. researchgate.net These catalyst systems can be particularly useful for substrates that are sensitive to strong acids.

Aldehyde Functional Group Introduction

An alternative synthetic pathway involves the formation of the aldehyde group as a later step in the synthesis. This strategy is particularly useful if the precursor molecule contains a functional group that can be readily converted to an aldehyde, such as a benzylic alcohol.

In this approach, the starting material would be the corresponding alcohol, 4-methoxymethoxy-3-nitrobenzyl alcohol. This intermediate is then subjected to a selective oxidation reaction to yield the final aldehyde product. The selective oxidation of a primary benzylic alcohol to an aldehyde without over-oxidation to the carboxylic acid is a well-established transformation in organic synthesis. organic-chemistry.org

A variety of reagents can accomplish this conversion effectively. Chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) have been traditionally used. chemicalbook.com More modern and milder methods are often preferred, such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or catalytic systems. A notable catalytic method involves using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric co-oxidant. rsc.orgnih.gov Copper/TEMPO catalyst systems, for instance, can utilize ambient air as the ultimate oxidant, representing a greener alternative. rsc.org

Table 3: Selected Methods for Benzylic Alcohol Oxidation

| Oxidation Method | Key Reagents | Typical Conditions | Yield |

|---|---|---|---|

| PDC Oxidation | Pyridinium dichromate (PDC) | Dichloromethane (B109758) (DCM), Room Temp | Quantitative chemicalbook.com |

| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Biphasic (DCM/H₂O), 0 °C | High |

| Copper/TEMPO Aerobic Oxidation | Cu(I) salt, TEMPO, Base | Acetonitrile (B52724), Air, Room Temp | Good to Excellent rsc.org |

Formylation Reactions of Substituted Aromatics

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a key transformation in the synthesis of benzaldehyde (B42025) derivatives. Two classical methods for the formylation of substituted aromatics are the Reimer-Tiemann and Vilsmeier-Haack reactions.

The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols through the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. The reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl2) as the electrophile, which then attacks the electron-rich phenoxide ring. While this reaction is effective for phenols, its application to substrates with multiple substituents requires careful consideration of the directing effects of the existing groups.

The Vilsmeier-Haack reaction , on the other hand, employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic compounds. The active electrophile in this reaction is the chloroiminium ion, [ClCH=N(CH3)2]+. This method is particularly suitable for activated aromatic systems, such as those containing alkoxy groups, and generally provides good yields and regioselectivity.

Introduction and Manipulation of the Methoxymethoxy Group

The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functions in multi-step organic synthesis due to its stability in a range of reaction conditions and the relative ease of its introduction and removal.

In the synthesis of complex molecules like this compound, the phenolic hydroxyl group of an intermediate, such as 4-hydroxy-3-nitrobenzaldehyde (B41313), is often masked to prevent it from undergoing unwanted side reactions during subsequent synthetic steps. The MOM group is an acetal (B89532) that is stable to a variety of non-acidic reagents, making it an ideal choice for protecting phenols.

The introduction of the MOM group, or methoxymethoxylation, is typically achieved by treating the phenolic substrate with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the chloride from MOM-Cl. Common bases used for this purpose include diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The reaction is generally carried out at or below room temperature to ensure selectivity and prevent side reactions.

| Reactant | Reagent | Base | Solvent | Temperature |

| Phenolic Hydroxyl Compound | Methoxymethyl chloride (MOM-Cl) | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to room temp. |

The removal of the MOM protecting group is crucial in the final stages of a synthesis to unmask the hydroxyl functionality. Since the MOM group is an acetal, it is labile under acidic conditions. Cleavage is often accomplished by treatment with a protic acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent like methanol (B129727) or a mixture of THF and water. It is important to choose deprotection conditions that are mild enough to not affect other sensitive functional groups present in the molecule, such as the nitro and aldehyde groups in the case of this compound.

| Protecting Group | Deprotection Reagent | Solvent |

| Methoxymethyl (MOM) ether | Hydrochloric Acid (HCl) | Methanol/Water |

| Methoxymethyl (MOM) ether | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

Convergent and Divergent Synthetic Routes

The synthesis of this compound is most practically approached through a linear sequence where functional groups are introduced sequentially onto a starting aromatic compound.

A common and efficient linear synthesis for this compound begins with a readily available precursor such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds through the nitration of vanillin to introduce the nitro group, followed by the protection of the phenolic hydroxyl group as a MOM ether.

The nitration of vanillin is a well-established electrophilic aromatic substitution reaction. Treatment of vanillin with nitric acid in a suitable solvent like acetic acid leads to the introduction of a nitro group at the 5-position, ortho to the hydroxyl group and meta to the aldehyde, yielding 5-nitrovanillin (B156571) (4-hydroxy-3-methoxy-5-nitrobenzaldehyde). wikipedia.org In some literature, this is also referred to as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Following the synthesis of the 4-hydroxy-3-nitrobenzaldehyde intermediate, the final step is the protection of the phenolic hydroxyl group. This is achieved through the methoxymethoxylation reaction as described in section 2.2.2. The 4-hydroxy-3-nitrobenzaldehyde is treated with methoxymethyl chloride (MOM-Cl) and a hindered base like diisopropylethylamine in an anhydrous solvent to yield the final product, this compound.

Fragment Coupling Approaches

The synthesis of this compound can be strategically achieved through a fragment coupling approach. This methodology involves the sequential synthesis of a core molecular scaffold followed by the introduction of a key functional group. In this case, the process can be dissected into two primary stages: the nitration of a readily available precursor to form the nitrobenzaldehyde core, and the subsequent etherification to introduce the methoxymethyl (MOM) protecting group.

The logical precursor for this synthesis is 4-hydroxybenzaldehyde. The first step involves the regioselective nitration of 4-hydroxybenzaldehyde to yield 4-hydroxy-3-nitrobenzaldehyde. This electrophilic aromatic substitution is a fundamental reaction in organic chemistry. Typically, this transformation is carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid, which facilitates the formation of the reactive nitronium ion (NO₂⁺). The directing effects of the hydroxyl and aldehyde groups on the aromatic ring guide the incoming nitro group to the position ortho to the hydroxyl group and meta to the aldehyde.

The second step is the "coupling" of the methoxymethyl group to the phenolic oxygen of 4-hydroxy-3-nitrobenzaldehyde. This is a protection reaction, converting the hydroxyl group into a methoxymethyl ether. This is commonly accomplished using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org The base deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile, displacing the chloride from MOMCl to form the desired this compound. This two-step sequence represents a practical and effective fragment coupling strategy for the synthesis of the target compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Electrophilic Nitration | 4-hydroxybenzaldehyde, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-hydroxy-3-nitrobenzaldehyde |

| 2 | O-Methoxymethylation (MOM Protection) | 4-hydroxy-3-nitrobenzaldehyde, Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA) | This compound |

Modern Innovations in Synthetic Approaches to the Compound Class

While traditional synthetic methods are effective, modern innovations in chemical synthesis offer significant advantages in terms of reaction speed, efficiency, safety, and environmental impact. For the synthesis of substituted nitrobenzaldehydes like this compound, techniques such as microwave-assisted synthesis and flow chemistry, guided by the principles of green chemistry, represent the forefront of process development. These approaches aim to overcome the limitations of conventional batch processing, such as long reaction times, potential for hazardous thermal runaways, and the generation of significant waste streams.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions directly and efficiently. chemicaljournals.com This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and improved purity. nih.gov

For the synthesis of this compound, both the nitration and the etherification steps can be accelerated using microwave irradiation. Microwave-assisted nitration of aromatic compounds has been shown to proceed rapidly and efficiently. The direct coupling of microwave energy with the polar reactants and solvents leads to rapid heating, which can overcome the activation energy barrier of the reaction more effectively than conventional heating.

Similarly, the O-methoxymethylation step can benefit from microwave assistance. Studies on the microwave-assisted O-methylation of phenolic compounds have demonstrated that these reactions can be completed in under 30 minutes with good to excellent yields. researchgate.net Applying this to the MOM protection of 4-hydroxy-3-nitrobenzaldehyde would likely result in a significant reduction in reaction time compared to conventional methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

|---|---|---|

| Reaction Time | Several hours | Minutes chemicaljournals.comresearchgate.net |

| Energy Input | Indirect, less efficient | Direct, highly efficient |

| Temperature Control | Bulk heating, potential for hotspots | Uniform heating, precise control |

| Yields | Variable | Often higher yields nih.gov |

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers major advantages for safety and scalability, particularly for hazardous reactions like nitration. vapourtec.com Aromatic nitrations are typically fast and highly exothermic, which can lead to safety risks in large-scale batch reactors. ewadirect.com

In a flow chemistry setup, the small volume of the reactor at any given moment minimizes the risk of a thermal runaway. beilstein-journals.org The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control of the exothermic nitration process. ewadirect.com The continuous nature of flow chemistry also allows for higher throughput and more consistent product quality compared to batch processing. The nitration of phenols has been successfully demonstrated in continuous flow systems. beilstein-journals.orgcorning.com

The subsequent O-methoxymethylation step could also be integrated into a continuous flow process. This would create a multi-step synthesis where the output from the nitration reactor is fed directly into a second reactor for the etherification reaction, potentially with in-line purification, streamlining the entire manufacturing process.

| Feature | Benefit in Synthesis |

|---|---|

| Enhanced Safety | Minimizes risk of thermal runaway during exothermic nitration. vapourtec.com |

| Precise Temperature Control | Improved selectivity and reduced byproduct formation. beilstein-journals.org |

| Scalability | Production can be scaled by running the system for longer periods. |

| Process Integration | Potential for multi-step, continuous synthesis from precursor to final product. |

Green Chemistry Principles in Synthesis Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by applying these principles.

Prevention of Waste : Flow chemistry can significantly reduce waste by improving reaction selectivity and minimizing the need for purification. ewadirect.com

Atom Economy : Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : A key concern is the use of chloromethyl methyl ether (MOMCl), which is a known carcinogen. wikipedia.org Green chemistry principles would encourage the search for less hazardous alternatives for protecting the hydroxyl group.

Safer Solvents and Auxiliaries : Replacing hazardous solvents like dichloromethane, often used in etherification reactions, with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. beilstein-journals.org

Design for Energy Efficiency : Microwave-assisted synthesis is more energy-efficient than conventional heating as it heats the reactants directly. chemicaljournals.com Flow reactors also often require less energy for heating and cooling due to their small size.

Reduce Derivatives : The use of a protecting group (the MOM group) is a derivatization step that adds complexity and generates waste. An ideal "green" synthesis would proceed without the need for protecting groups, though this can be challenging to achieve in practice.

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention of Waste | Utilizing flow chemistry to improve yields and reduce byproducts. ewadirect.com |

| Safer Solvents | Replacing chlorinated solvents with more environmentally friendly alternatives. beilstein-journals.org |

| Energy Efficiency | Employing microwave synthesis to reduce reaction times and energy consumption. chemicaljournals.com |

| Less Hazardous Reagents | Seeking alternatives to carcinogenic reagents like chloromethyl methyl ether. wikipedia.org |

| Reduce Derivatives | Exploring synthetic routes that avoid the use of protecting groups. |

Reactivity and Mechanistic Investigations of 4 Methoxymethoxy 3 Nitrobenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group in 4-methoxymethoxy-3-nitrobenzaldehyde is a versatile site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group at the meta position and the electron-donating methoxymethoxy group at the para position both modulate the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack and a substrate for both reduction and oxidation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. The carbonyl carbon of this compound serves as an electrophile, reacting with various nucleophiles to form a tetrahedral intermediate which can then be protonated or undergo further reactions.

In the presence of an acid catalyst, this compound reacts with alcohols to form hemiacetals as intermediates, which can then react with a second molecule of the alcohol to yield stable acetals. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction. The formation of acetals is a common strategy for protecting the aldehyde group during other chemical transformations. For instance, the reaction of nitrobenzaldehydes with ethylene (B1197577) glycol in the presence of an acid catalyst like a sulfonic acid resin leads to the formation of the corresponding 1,3-dioxolane (B20135) derivatives.

| Reactants | Catalyst | Product | Notes |

| This compound, Methanol (B129727) (excess) | Dry HCl | This compound dimethyl acetal (B89532) | The reaction is driven to completion by using excess alcohol. |

| This compound, Ethylene Glycol | p-Toluenesulfonic acid | 2-(4-(Methoxymethoxy)-3-nitrophenyl)-1,3-dioxolane | Water is removed, often by azeotropic distillation, to favor acetal formation. |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens, such as this compound, and a ketone or aldehyde that possesses an α-hydrogen. google.com This reaction is a type of crossed aldol (B89426) condensation that leads to the formation of α,β-unsaturated carbonyl compounds, commonly known as chalcones if both reactants are aromatic. google.comnrochemistry.com The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable conjugated system. pku.edu.cn The presence of the nitro substituent on the benzaldehyde (B42025) ring can decrease the electron density on the carbonyl carbon, potentially affecting its reactivity towards nucleophilic addition. nrochemistry.com

| Aldehyde | Ketone | Base | Product |

| This compound | Acetophenone | NaOH or KOH | (E)-1-(4-(Methoxymethoxy)-3-nitrophenyl)-3-phenylprop-2-en-1-one |

| This compound | Cyclohexanone | NaOH | (E)-2-(4-(Methoxymethoxy)-3-nitrobenzylidene)cyclohexan-1-one |

The conversion of the aldehyde group to an alkene is a fundamental transformation in organic synthesis, readily achieved through the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium (B103445) salt. wikipedia.orgtaikangreactor.com This reaction forms a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. learncbse.inrsc.org The stereochemical outcome depends on the nature of the ylide; unstabilized ylides (e.g., R = alkyl) typically yield (Z)-alkenes, while stabilized ylides (e.g., R = ester, ketone) favor the formation of (E)-alkenes. learncbse.in

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are more nucleophilic and generally more reactive than the corresponding phosphorus ylides. wikipedia.orgnih.gov This reaction almost exclusively produces the (E)-alkene, especially with stabilized phosphonates, due to thermodynamic control in the formation of the intermediate. wikipedia.orgncert.nic.innih.gov A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed from the reaction mixture. wikipedia.orgnih.gov

| Reaction | Reagent | Base | Product Stereochemistry |

| Wittig (unstabilized ylide) | Methyltriphenylphosphonium bromide | n-BuLi | (Z)-alkene (major) |

| Wittig (stabilized ylide) | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | (E)-alkene (major) |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH, NaOEt | (E)-alkene (exclusive) |

Reductive Conversions of the Aldehyde Group

The aldehyde moiety of this compound can be selectively reduced to a primary alcohol without affecting the nitro group or the methoxymethyl ether. This transformation is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, converting the aldehyde to the corresponding benzyl (B1604629) alcohol. byjus.com This chemoselectivity is crucial, as stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the nitro group as well. The conversion of the electron-withdrawing aldehyde group to an electron-donating benzyl alcohol group results in distinct changes in the electronic properties of the aromatic ring. byjus.com

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (4-(Methoxymethoxy)-3-nitrophenyl)methanol |

| This compound | Polymethylhydrosiloxane (PMHS), K₂CO₃ | N/A | (4-(Methoxymethoxy)-3-nitrophenyl)methanol |

Oxidative Transformations of the Aldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid. ncert.nic.in Various oxidizing agents can accomplish this transformation, but the choice of reagent is critical to ensure compatibility with the other functional groups present in the molecule, namely the nitro group and the acid-sensitive methoxymethyl (MOM) ether.

Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective but the strongly acidic conditions of the Jones reagent could cleave the MOM protecting group. organic-chemistry.orgorganic-chemistry.org

Milder and more selective methods are often preferred. The Pinnick oxidation , which uses sodium chlorite (B76162) (NaClO₂) under mildly acidic buffered conditions, is highly effective for oxidizing aldehydes, including α,β-unsaturated and other sensitive substrates, to carboxylic acids. nrochemistry.comwikipedia.org This method is known for its broad functional group tolerance. wikipedia.orgpsiberg.com Another mild method is the Tollens' test , where an aldehyde is treated with an ammoniacal silver nitrate (B79036) solution (Tollens' reagent). ncert.nic.inlibretexts.org This reaction oxidizes the aldehyde to the corresponding carboxylate anion while reducing silver ions to elemental silver, forming a characteristic silver mirror. wikipedia.orgncert.nic.in

| Starting Material | Reagent(s) | Conditions | Product |

| This compound | Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | 4-(Methoxymethoxy)-3-nitrobenzoic acid |

| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺OH⁻) | Alkaline, warm | 4-(Methoxymethoxy)-3-nitrobenzoate |

| This compound | Potassium Permanganate (KMnO₄) | Basic, then acid workup | 4-(Methoxymethoxy)-3-nitrobenzoic acid |

Reactivity of the Nitro Group

The nitro group is a dominant functional group in this compound, profoundly influencing its chemical behavior. As a potent electron-withdrawing group, it not only modifies the reactivity of the aromatic ring but also serves as a key site for chemical transformations, primarily through reduction.

Selective Reduction to Amine and Other Nitrogenous Species

The conversion of the aromatic nitro group into an amino group is a fundamental transformation in organic synthesis. However, the presence of a reducible aldehyde function in this compound necessitates careful selection of reagents to achieve chemoselectivity. The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. Under certain conditions, these intermediates can lead to the formation of dimeric products like azo and azoxy compounds.

A variety of methods have been developed for the reduction of aromatic nitro compounds, with applicability to this compound. wikipedia.orgwikiwand.comthieme-connect.de Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com This method is often effective for selectively reducing the nitro group without affecting the aldehyde, although over-reduction of the aldehyde can occur under harsh conditions. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles, demonstrating the feasibility of selective nitro reduction in a substituted benzene (B151609) ring. rsc.org

Metal-based reductions in acidic media, such as iron (Fe) in acetic acid, zinc (Zn) in acid, or tin(II) chloride (SnCl₂) in hydrochloric acid, are classic and effective methods for this transformation. commonorganicchemistry.commasterorganicchemistry.com These reagents are generally chemoselective for the nitro group over the aldehyde. Sodium borohydride (NaBH₄), a common reagent for aldehyde reduction, is typically unable to reduce an isolated nitro group on its own. jsynthchem.com However, its reactivity can be enhanced with transition metal complexes to achieve nitro reduction. jsynthchem.com Conversely, stronger hydrides like lithium aluminum hydride (LiAlH₄) are generally unsuitable for preparing the corresponding aniline (B41778) from aromatic nitro compounds as they tend to produce azo products. commonorganicchemistry.commasterorganicchemistry.com

The reduction can also be halted at intermediate stages. For example, aryl hydroxylamines can be synthesized from nitroarenes using reagents like zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.orgwikiwand.com The formation of these partially reduced species is a critical consideration, as hydroxylamines can accumulate and participate in side reactions, such as condensation, to form azoxy and azo compounds. mdpi.comgoogle.com The use of catalytic amounts of vanadium compounds during hydrogenation has been shown to prevent the accumulation of hydroxylamines, leading to purer amine products. google.com

| Reagent/System | Primary Product | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C or Raney Ni | Amine | Generally good selectivity for nitro group over aldehyde under controlled conditions. | wikipedia.orgcommonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Amine | Mild method with good selectivity for the nitro group. | commonorganicchemistry.com |

| SnCl₂ / HCl | Amine | Mild conditions, often used when other reducible groups are present. | commonorganicchemistry.com |

| Zn / NH₄Cl (aq) | Hydroxylamine | Conditions favor the formation of the partially reduced hydroxylamine. | wikipedia.orgwikiwand.com |

| LiAlH₄ | Azo compound | Reduces aromatic nitro compounds to azo products, not amines. Reduces aldehydes. | commonorganicchemistry.commasterorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Amine | Can be used for selective reduction of one nitro group in dinitro compounds. | wikipedia.org |

Influence of the Nitro Group on Aromatic Reactivity

The nitro group exerts a powerful electronic influence on the benzene ring of this compound, significantly affecting its susceptibility to both electrophilic and nucleophilic attack.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through a combination of a strong resonance effect (-M) and a strong inductive effect (-I). These effects withdraw electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. The aldehyde group at position 1 also contributes to this deactivation through both inductive and resonance electron withdrawal. In contrast, the methoxymethoxy group at position 4 is an electron-donating group (+M > -I), which activates the ring. However, the combined deactivating power of the nitro and aldehyde groups overwhelmingly dominates, rendering the aromatic ring of this compound significantly less reactive towards electrophiles than benzene itself.

In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile.

Nitro Group (-NO₂): As a strong deactivating group, it is a meta-director. It deactivates the ortho and para positions more than the meta position, making the latter the least unfavorable site for electrophilic attack.

Aldehyde Group (-CHO): This group is also deactivating and a meta-director for the same reasons as the nitro group.

Methoxymethoxy Group (-OMOM): This ether-type group is an activating group and an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom adjacent to the ring.

In this compound, the available positions for substitution are 2, 5, and 6.

Position 2 is ortho to the -CHO group, ortho to the -OMOM group, and meta to the -NO₂ group.

Position 5 is meta to the -CHO group, ortho to the -NO₂ group, and meta to the -OMOM group.

Position 6 is para to the -CHO group, meta to the -NO₂ group, and ortho to the -OMOM group.

While the nitro group deactivates the ring towards electrophiles, it strongly activates it towards nucleophilic aromatic substitution (SNAr). This reaction requires an electron-deficient aromatic ring and a good leaving group. The nitro group facilitates SNAr by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, especially when it is positioned ortho or para to the leaving group.

In this compound, the nitro group is ortho to the methoxymethoxy group. While alkoxy groups are not typically excellent leaving groups, under forcing conditions or with specific nucleophiles, the methoxymethoxy group at C-4 could potentially be displaced via an SNAr mechanism. The strong electron-withdrawing effects of both the adjacent nitro group and the para aldehyde group would make the C-4 position highly electrophilic and susceptible to nucleophilic attack. This activation makes SNAr a plausible and important reaction pathway for this molecule, allowing for the introduction of various nucleophiles at the C-4 position.

Chemistry of the Methoxymethoxy Protecting Group

The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl function. It is an acetal that masks the reactivity of the hydroxyl group, allowing other chemical transformations to be carried out on the molecule. Its utility is defined by its stability under a range of conditions and the ability to be removed cleanly when desired.

The MOM group is known for its stability across a broad pH range (typically stable from pH 4 to 12). adichemistry.com It is inert towards many nucleophiles, bases, and various oxidizing and reducing agents. adichemistry.comtcichemicals.com This stability makes it compatible with many synthetic operations, including the reduction of the nitro group under many conditions (e.g., catalytic hydrogenation, metal/acid reduction) and organometallic reactions.

The primary lability of the MOM group is towards acidic conditions. As an acetal, it is readily cleaved by acid-catalyzed hydrolysis. adichemistry.comtotal-synthesis.com This deprotection can be achieved with a wide variety of Brønsted or Lewis acids. Common methods involve treatment with mineral acids like hydrochloric acid (HCl) in a protic solvent such as methanol or ethanol, or with trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane (B109758). total-synthesis.com Lewis acids are also highly effective and can sometimes offer greater selectivity. Reagents such as zinc bromide (ZnBr₂), zirconium(IV) chloride (ZrCl₄), and magnesium bromide (MgBr₂) have been successfully employed for MOM ether cleavage, often under mild conditions. ingentaconnect.comresearchgate.netresearchgate.net The choice of deprotection reagent is crucial, especially in complex molecules, to ensure that other acid-sensitive functional groups remain intact.

| Reagent/System | Solvent | Conditions | Reference |

|---|---|---|---|

| HCl (aq) | Methanol or Ethanol | Reflux or Room Temp. | adichemistry.comtotal-synthesis.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | Reflux | total-synthesis.com |

| Zinc Bromide (ZnBr₂) / n-PrSH | Dichloromethane (DCM) | Room Temp., rapid | researchgate.net |

| Zirconium(IV) Chloride (ZrCl₄) | Isopropanol | Reflux | researchgate.net |

| Magnesium Bromide (MgBr₂) | Diethyl ether | Varies | ingentaconnect.com |

| Silica-supported NaHSO₄ | Dichloromethane (DCM) | Room Temp. | organic-chemistry.org |

Stability Profile under Various Reaction Conditions

The stability of this compound is a crucial factor in its handling, storage, and application in multi-step synthesis. The MOM ether is the most labile part of the molecule, being susceptible to cleavage under acidic conditions.

Acidic Conditions: MOM ethers are known to be unstable in the presence of Brønsted or Lewis acids. The cleavage mechanism involves protonation of the ether oxygen, followed by elimination to form a resonance-stabilized oxonium ion, which is then trapped by a nucleophile, typically water, to release the free phenol (B47542) and formaldehyde (B43269). The presence of the electron-withdrawing nitro and aldehyde groups on the aromatic ring can influence the rate of this cleavage, though specific quantitative studies on this substrate are not extensively documented.

Basic Conditions: The MOM group is generally stable under a wide range of basic conditions, which is a key advantage of its use as a protecting group. This compound can withstand exposure to common bases like alkali metal hydroxides or carbonates at moderate temperatures. However, strong bases in combination with nucleophiles could potentially lead to side reactions involving the aldehyde group (e.g., Cannizzaro reaction if no α-protons are available on the nucleophile) or the aromatic ring (nucleophilic aromatic substitution), although the latter typically requires more forcing conditions.

Thermal Conditions: The thermal stability of this compound is generally good under neutral conditions. However, prolonged heating, especially in the presence of residual acid or base, can promote decomposition.

Reductive and Oxidative Conditions: The nitro and aldehyde groups are susceptible to reduction. Catalytic hydrogenation, for instance, would likely reduce both the nitro group to an amine and the aldehyde to an alcohol. The MOM ether is generally stable to many reducing agents but can be cleaved under certain reductive conditions that have a Lewis acidic character. Conversely, the aldehyde group is readily oxidized to a carboxylic acid, while the MOM ether is stable to many common oxidants.

Below is a summary of the expected stability of this compound under various conditions.

| Condition | Reagent/Environment | Stability of MOM group | Stability of Aldehyde group | Stability of Nitro group |

| Acidic | HCl, H₂SO₄, Lewis Acids | Labile | Stable | Stable |

| Basic | NaOH, K₂CO₃ | Stable | Reactive (e.g., Cannizzaro) | Generally Stable |

| Reductive | H₂/Pd, NaBH₄ | Generally Stable | Reactive | Reactive |

| Oxidative | KMnO₄, CrO₃ | Stable | Reactive | Stable |

Chemoselective Cleavage in Multi-step Synthesis

The strategic removal of the MOM protecting group in the presence of other sensitive functionalities is a testament to its utility in organic synthesis. Chemoselective cleavage of the MOM ether in this compound would typically involve acidic hydrolysis under conditions mild enough to not affect the aldehyde or nitro groups.

Aqueous acids: Dilute solutions of hydrochloric acid or sulfuric acid in a protic solvent like methanol or THF are often effective.

Lewis acids: Reagents such as trimethylsilyl (B98337) iodide (TMSI), boron trichloride (B1173362) (BCl₃), or magnesium bromide (MgBr₂) can effect cleavage, often under aprotic conditions. The choice of Lewis acid is critical to avoid undesired reactions at other sites.

Solid-supported acids: The use of acidic resins or silica-supported acids can simplify workup and purification, and sometimes offers enhanced selectivity.

For a molecule like this compound, a key challenge in a multi-step synthesis would be to deprotect the hydroxyl group without triggering polymerization or other side reactions of the aldehyde. An example of a chemoselective deprotection strategy that could be applicable is the use of a mild Lewis acid in the presence of a scavenger to trap the formaldehyde generated.

Regioselectivity and Stereoselectivity in Reactions of the Compound

The regioselectivity and stereoselectivity of reactions involving this compound are primarily centered on the reactivity of the aldehyde functional group.

Regioselectivity: In the context of its synthesis, the regioselective protection of a precursor like 3,4-dihydroxybenzaldehyde (B13553) is critical. The 4-hydroxyl group is generally more acidic and less sterically hindered than the 3-hydroxyl group, which can be exploited to achieve regioselective protection. Studies on the selective alkylation of 3,4-dihydroxybenzaldehyde have shown that the 4-position can be preferentially protected under carefully controlled conditions, for example, using specific bases and solvents. nih.govresearchgate.net This selectivity is key to the synthesis of this compound from a dihydroxy precursor.

Stereoselectivity: The aldehyde group of this compound is a prochiral center, and its reactions with nucleophiles can lead to the formation of new stereocenters. For instance, in an aldol reaction with a ketone, the stereochemical outcome (syn vs. anti) can be controlled by the choice of catalyst and reaction conditions. Research on related nitrobenzaldehydes in asymmetric aldol reactions has demonstrated that high levels of diastereoselectivity and enantioselectivity can be achieved using chiral organocatalysts. researchgate.net These catalysts activate the aldehyde towards nucleophilic attack and control the facial selectivity of the approach of the enolate or enamine intermediate.

The table below summarizes the expected stereochemical outcomes for a generic nucleophilic addition to the aldehyde.

| Reaction Type | Nucleophile | Potential for Stereocontrol | Controlling Factors |

| Grignard Reaction | RMgX | Moderate to high | Chiral ligands, solvent |

| Aldol Reaction | Ketone/Enolate | High | Chiral catalyst, temperature |

| Wittig Reaction | Ylide | High (E/Z selectivity) | Nature of ylide, solvent |

In-Depth Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies on this compound itself are not widely published. However, the reaction pathways can be understood by examining studies of related aromatic aldehydes and protected phenols. Computational chemistry, in particular, offers powerful tools for elucidating reaction mechanisms, identifying intermediates, and analyzing transition states.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding a reaction mechanism. For reactions involving this compound, various intermediates can be postulated based on the reaction type.

Aldol Reaction: In a base-catalyzed aldol reaction, the key intermediates are the enolate of the nucleophilic partner and the tetrahedral alkoxide intermediate formed after the nucleophilic attack on the aldehyde carbonyl. In organocatalyzed variants, intermediates such as enamines or oxazolidinones may be formed with the catalyst.

MOM Deprotection: As mentioned, the key intermediate in the acidic cleavage of the MOM ether is a resonance-stabilized oxonium cation. This intermediate is highly reactive and is quickly trapped by any available nucleophile.

Cannizzaro Reaction: Under strong basic conditions and in the absence of enolizable protons, this compound could undergo a Cannizzaro reaction. The proposed mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the aldehyde to form a tetrahedral intermediate. This is followed by a hydride transfer to a second molecule of the aldehyde, a step that is typically rate-determining.

Spectroscopic techniques (NMR, IR) under cryogenic conditions or in flow reactors can sometimes be used to observe and characterize transient intermediates.

Transition State Analysis

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers of a reaction and the geometry of the highest energy point along the reaction coordinate. nih.gov Such analyses are fundamental to understanding selectivity.

For a stereoselective reaction, like an asymmetric aldol addition to this compound, computational modeling can be used to calculate the energies of the different transition states leading to the various possible stereoisomers. The stereochemical outcome is determined by the difference in the activation energies of these competing pathways. The lower energy transition state will be more populated, leading to the major product.

In a study of a related dimethoxybenzaldehyde derivative, computational methods were used to map the energy profile of a multi-step reaction, identifying several transition states and intermediates. mdpi.com This type of analysis for reactions of this compound could reveal, for example, how a chiral catalyst interacts with the substrate through non-covalent interactions (like hydrogen bonding) to stabilize one transition state over another, thereby explaining the observed stereoselectivity.

Applications of 4 Methoxymethoxy 3 Nitrobenzaldehyde As a Key Synthon

Building Block in Heterocyclic Compound Synthesis

The molecular architecture of 4-methoxymethoxy-3-nitrobenzaldehyde is exceptionally well-suited for constructing both nitrogen- and oxygen-containing heterocyclic systems. These rings form the core scaffolds of numerous biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinoxalines, Pyrimidines)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides a versatile starting point for several important classes. nih.govmdpi.com

Indoles: The indole (B1671886) nucleus is a privileged structure in drug discovery. chim.it While direct synthesis routes starting from this compound are specific, its derivatives are instrumental. For instance, the nitro group can be reduced to an amine, a key step in classical indole syntheses like the Fischer indole synthesis. rsc.orgorganic-chemistry.org This transformation creates an aniline (B41778) derivative that can be reacted with ketones or aldehydes to construct the indole ring system. The MOM group at the 4-position can be retained throughout the synthesis and deprotected at a later stage to yield a hydroxyl group, offering a handle for further molecular diversification.

Quinoxalines: These bicyclic heterocycles are known for their wide range of biological activities. The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.org Starting from this compound, a synthetic sequence can be envisaged where the aldehyde is protected, the nitro group is reduced to an amine, and a second amino group is introduced, leading to a suitable diamine precursor for quinoxaline (B1680401) formation. researchgate.net

Pyrimidines: As core components of nucleobases, pyrimidines are of immense biological importance. The Biginelli reaction is a classic multicomponent reaction used to synthesize dihydropyrimidinones, which can be oxidized to pyrimidines. The aldehyde group of this compound can readily participate as the aldehyde component in this reaction, condensing with a β-ketoester and urea (B33335) or thiourea (B124793) to form the heterocyclic ring. nih.gov

Synthesis of Oxygen-Containing Heterocycles (e.g., Chromenones, Phthalides)

The aldehyde and the protected phenol (B47542) functionalities are key to this compound's role in synthesizing oxygen-containing heterocycles. organic-chemistry.org

Chromenones: This scaffold is present in many natural products with interesting biological properties. The synthesis can involve a Claisen-Schmidt condensation, where the aldehyde group of this compound reacts with a ketone to form a chalcone (B49325) intermediate. jocpr.com Subsequent intramolecular cyclization and other transformations can lead to the chromenone core.

Phthalides: Phthalides, or isobenzofuranones, are another class of compounds accessible from this synthon. A potential synthetic route involves the oxidation of the aldehyde group to a carboxylic acid. The nitro group can then be reduced to an amine, which can be converted to a nitrile via a Sandmeyer reaction. Hydrolysis of the nitrile and subsequent reduction and cyclization steps would yield the phthalide (B148349) structure.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in forming fundamental heterocyclic cores, this compound is an important intermediate for building more elaborate organic structures.

Multi-functionalized Aromatic Systems

The distinct reactivity of each functional group on the aromatic ring allows for a controlled and stepwise introduction of other substituents. The aldehyde can undergo a variety of reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in olefination reactions. The nitro group is particularly versatile; it can be reduced to an amine, which then opens up a vast array of subsequent transformations, including diazotization followed by Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups. The MOM ether serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific acidic conditions to allow for further functionalization, such as etherification or esterification. This controlled manipulation is key to creating highly substituted aromatic systems.

Asymmetric Synthesis Applications

While this compound is achiral, its aldehyde group is a prochiral center, making it a valuable substrate in asymmetric synthesis to create chiral molecules with high enantiomeric purity. frontiersin.org Organocatalytic asymmetric aldol (B89426) reactions, for example, can be performed where a chiral catalyst directs the nucleophilic attack of a ketone enolate to one face of the aldehyde, producing a chiral β-hydroxy ketone. nih.gov Similarly, asymmetric allylation or alkylation reactions can be used to generate chiral secondary alcohols. These chiral products are valuable intermediates in the total synthesis of complex natural products and pharmaceuticals. researchgate.netnih.govmdpi.com

Role in the Synthesis of Specific Compound Classes for Research

The versatility of this compound makes it a starting material for various classes of compounds targeted in research, especially in medicinal chemistry. atlantis-press.com Its derivatives are important intermediates in the synthesis of drugs like nitrendipine, nicardipine, and other dihydropyridine (B1217469) calcium channel blockers. ijpsonline.com The ability to manipulate the nitro and aldehyde groups allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

| Application Area | Compound Class Synthesized | Key Reaction Type |

| Heterocycle Synthesis | Indoles | Reductive cyclization strategies |

| Heterocycle Synthesis | Quinoxalines | Condensation of diamine precursors |

| Heterocycle Synthesis | Chromenones | Claisen-Schmidt condensation |

| Complex Molecule Synthesis | Multi-substituted aromatics | Sequential functional group manipulation |

| Asymmetric Synthesis | Chiral secondary alcohols | Organocatalytic aldol or allylation reactions |

| Medicinal Chemistry | Dihydropyridine analogues | Multi-component reactions |

Precursors to Biologically Active Compounds (e.g., for SAR studies, not clinical data)

A significant application of this compound is its role as a precursor in the synthesis of heterocyclic compounds with potential biological activity. Specifically, it has been utilized in the preparation of phenoxyacetic acid derivatives, a class of compounds investigated for their therapeutic potential, including as leukotriene antagonists.

In research aimed at developing novel therapeutic agents, this compound is used as a key building block. For instance, it is a starting material in the synthesis of quinoline-based phenoxyacetic acids. The aldehyde group allows for the construction of the quinoline (B57606) ring system, while the nitro and MOM-protected hydroxyl groups can be modified in later steps to generate a library of analogues for Structure-Activity Relationship (SAR) studies. These studies are essential in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity, helping to optimize the compound's properties.

A patented synthesis route demonstrates its use in creating complex phenoxyacetic acid compounds. researchgate.net The process involves using this compound to construct a core structure which is later elaborated into the final target molecules intended for biological screening. researchgate.net

Table 1: Synthesis of Biologically Active Compound Precursors

| Precursor Compound | Reaction Type | Resulting Intermediate/Scaffold | Potential Biological Target Class |

|---|

Components in Material Science Research (e.g., dyes, polymers, not device specifics)

No information regarding the application of this compound as a component in material science research for materials such as dyes or polymers was found in the available research literature.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) spectra, along with two-dimensional (2D) techniques, a complete structural map of 4-Methoxymethoxy-3-nitrobenzaldehyde can be assembled.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The expected signals in the spectrum would correspond to the aromatic protons, the aldehyde proton, and the protons of the methoxymethyl (MOM) protecting group.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic H (adjacent to -CHO) | ~8.2 - 8.4 | Doublet (d) | ~2.0 - 3.0 |

| Aromatic H (adjacent to nitro) | ~7.9 - 8.1 | Doublet of doublets (dd) | ~8.5 - 9.0 and ~2.0 - 3.0 |

| Aromatic H (adjacent to MOM ether) | ~7.3 - 7.5 | Doublet (d) | ~8.5 - 9.0 |

| Methoxymethyl (-OCH₂O-) | ~5.3 - 5.5 | Singlet (s) | N/A |

| Methoxymethyl (-OCH₃) | ~3.5 - 3.7 | Singlet (s) | N/A |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment and hybridization state.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~188 - 192 |

| Aromatic C (attached to -CHO) | ~130 - 135 |

| Aromatic C (attached to nitro) | ~148 - 152 |

| Aromatic C (attached to MOM ether) | ~155 - 160 |

| Aromatic CH (adjacent to -CHO) | ~135 - 140 |

| Aromatic CH (adjacent to nitro) | ~120 - 125 |

| Aromatic CH (adjacent to MOM ether) | ~115 - 120 |

| Methoxymethyl (-OCH₂O-) | ~94 - 98 |

| Methoxymethyl (-OCH₃) | ~56 - 60 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would primarily show correlations between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for definitively assigning the carbon signals for each protonated carbon in the molecule by linking the known ¹H chemical shifts to their corresponding ¹³C signals.

Vibrational Spectroscopy for Functional Group Identification and Polymorphism

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its solid-state properties, such as polymorphism.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretching | ~2820 and ~2720 | Medium |

| Aldehyde C=O | Stretching | ~1690 - 1710 | Strong |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium |

| Aromatic C=C | Stretching | ~1600 and ~1475 | Medium to Strong |

| Nitro NO₂ | Asymmetric Stretching | ~1520 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretching | ~1340 - 1360 | Strong |

| C-O-C (ether) | Stretching | ~1000 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be useful for confirming the presence of the aromatic ring and the nitro group.

Furthermore, Raman spectroscopy is a powerful tool for the investigation of polymorphism, which is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound will have different crystal lattice structures, leading to distinct differences in their Raman spectra, particularly in the low-frequency (lattice vibration) region. A comprehensive study of the Raman spectra of different crystalline forms of this compound, if they exist, would allow for their unambiguous identification and characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in chemistry for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental composition with high accuracy. measurlabs.comnih.gov Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z values to several decimal places. nih.gov This precision enables the differentiation between compounds that have the same nominal mass but different chemical formulas. nih.gov

For this compound, HRMS would be employed to confirm its elemental composition (C9H9NO5). The experimentally measured monoisotopic mass should align closely with the theoretically calculated value, providing unambiguous confirmation of the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉NO₅ |

| Calculated Monoisotopic Mass | 211.0481 u |

| Ionization Mode (Example) | Electrospray Ionization (ESI) |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 212.0553 |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Expected m/z of [M-H]⁻ | 210.0408 |

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions after initial ionization. Analyzing the pattern of these fragment ions provides valuable information about the molecule's structure, confirming the connectivity of atoms and the presence of specific functional groups. While specific experimental fragmentation data for this compound is not detailed in the provided literature, a plausible fragmentation pathway can be proposed based on its chemical structure and known fragmentation behaviors of related aromatic aldehydes and nitro compounds. researchgate.netnist.gov

The fragmentation would likely be initiated by the loss of key functional groups. For instance, cleavage of the methoxymethyl ether bond or loss of the nitro group are expected fragmentation pathways. The resulting fragment ions' m/z values would be used to piece together the structure of the parent molecule, corroborating the proposed identity.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Plausible Origin | Theoretical m/z |

|---|---|---|

| [C₈H₆NO₄]⁺ | Loss of •CH₃ from the methoxymethyl group | 196.0246 |

| [C₈H₅O₃]⁺ | Loss of •NO₂ and •CH₃O | 149.0239 |

| [C₇H₄NO₃]⁻ | Loss of •OCH₃ and H₂CO | 150.0191 |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) analysis involves directing an X-ray beam onto a single, high-quality crystal. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the exact positions of the atoms can be determined. nih.gov This technique provides unambiguous proof of the molecular structure, including the connectivity of atoms and their stereochemical arrangement.

While a specific SCXRD study for this compound has not been reported in the available literature, analysis of structurally similar compounds illustrates the type of data obtained. For example, the related compound 3-hydroxy-4-methoxybenzaldehyde was found to crystallize in a monoclinic system with the centrosymmetric space group P2₁/c. nih.gov A similar analysis for this compound would definitively confirm its molecular structure and provide detailed geometric parameters.

Table 3: Illustrative Single Crystal XRD Data from a Related Compound (3-hydroxy-4-methoxybenzaldehyde) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| β (°) | 97.44 |

| Volume (ų) | 717.5 |

| Z (Molecules per unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to characterize the crystalline nature of a bulk solid sample. It is particularly useful for identifying the crystalline phase of a material and detecting the presence of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact its physical properties.

In the context of this compound, PXRD would be used to confirm the phase purity of a synthesized batch. The obtained diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the specific crystalline form of the compound. This pattern can be compared against a reference pattern (either calculated from single-crystal data or from a standard sample) to verify identity and purity.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. nih.gov By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contact can be identified. nih.gov

Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Structurally Similar Compound (4-allyl-2-methoxy-6-nitrophenol) nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 39.6% |

| O···H / H···O | 37.7% |

| C···H / H···C | 12.5% |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic methods are pivotal for separating the components of a mixture, allowing for the qualitative and quantitative analysis of a target compound. In the context of this compound, these techniques are crucial for determining the purity of the synthesized product and for monitoring the progress of the reaction in which it is formed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a liquid mobile phase. For non-volatile and thermally sensitive compounds like this compound, reversed-phase HPLC is a particularly suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Detailed research findings on specific HPLC methods for the routine analysis of this compound are not extensively documented in peer-reviewed literature. However, based on the analysis of structurally similar aromatic aldehydes and nitro compounds, a standard analytical approach can be outlined. A common stationary phase for such analyses is a C18 (octadecylsilyl) column, which provides excellent separation for a wide range of organic molecules.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the analyte peak from any impurities. A higher proportion of the organic solvent will generally lead to a shorter retention time. For this compound, a mobile phase of acetonitrile and water is commonly suggested.

Detection is most often achieved using an ultraviolet (UV) detector, as the aromatic ring and nitro group in the molecule are strong chromophores, leading to significant absorbance in the UV region. The selection of the detection wavelength is critical for achieving high sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the compound.

Below is a table summarizing typical HPLC parameters for the analysis of this compound, based on established methods for similar compounds.

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis |

| Wavelength | 254 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

| Temperature | Ambient (e.g., 25 °C) |

This data is representative of a typical method for a compound of this class and may require optimization for specific applications.

By monitoring the chromatogram over time, researchers can track the consumption of starting materials and the formation of this compound, allowing for precise control over the reaction conditions to maximize yield and purity.

Gas Chromatography (GC) is another powerful separation technique, well-suited for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, often coupled with a mass spectrometer (MS) for definitive identification. GC is frequently used for assessing the purity of the final product, with some commercial suppliers indicating that the purity of this compound is assayed by GC.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column contains a stationary phase, and the separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. The choice of the stationary phase is critical and is based on the polarity of the analyte. For a moderately polar compound like this compound, a mid-polarity column, such as one with a phenyl- and methyl-substituted polysiloxane stationary phase, is often suitable.

The temperature of the column is a key parameter that is controlled through a temperature program. A typical program starts at a lower temperature, which is then ramped up to a higher temperature to elute compounds with higher boiling points.

The most common detectors used for the analysis of organic compounds like this compound are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). The FID is a robust and sensitive detector for compounds containing carbon-hydrogen bonds. GC-MS provides not only quantitative information but also structural information through the mass spectrum of the compound, which serves as a molecular fingerprint.

A representative set of GC parameters for the analysis of this compound is provided in the table below. These are based on general methods for aromatic aldehydes and may need to be optimized.

| Parameter | Value |

| Column | Capillary, e.g., DB-5ms (5% Phenyl-Methylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280 °C (FID) |

| Injection Mode | Split |

This data is representative of a typical method for a compound of this class and may require optimization for specific applications.

Through the use of these advanced chromatographic techniques, researchers can confidently assess the purity of this compound and effectively monitor its synthesis, ensuring the quality and reliability of their scientific investigations.

Theoretical and Computational Studies of 4 Methoxymethoxy 3 Nitrobenzaldehyde

Reaction Mechanism Elucidation via Computational Modeling

No computational studies that model or elucidate the mechanisms of chemical reactions involving 4-Methoxymethoxy-3-nitrobenzaldehyde as a reactant, product, or intermediate were discovered in the performed searches.

Transition State Characterization

In the realm of computational chemistry, the characterization of transition states is pivotal for understanding reaction mechanisms, predicting reaction rates, and elucidating the intricate pathways of chemical transformations. numberanalytics.commasterorganicchemistry.combritannica.com For a molecule such as this compound, theoretical studies would focus on reactions involving its key functional groups: the aldehyde, the nitro group, and the methoxymethyl ether.

Transition state geometries are typically located on a potential energy surface as first-order saddle points, possessing one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. wikipedia.org Methods such as Density Functional Theory (DFT) are powerful tools for locating and characterizing these transient structures. coe.edunumberanalytics.commdpi.com For instance, in a hypothetical nucleophilic addition to the carbonyl carbon of this compound, the transition state would feature partially formed and partially broken bonds between the nucleophile, the carbonyl carbon, and the carbonyl oxygen.

The characterization of a transition state involves not only the determination of its geometry but also the calculation of its vibrational frequencies to confirm the nature of the stationary point. The single imaginary frequency corresponds to the atomic motion that leads from the reactant state, through the transition state, to the product state.

Table 1: Hypothetical Transition State Geometries and Vibrational Frequencies for a Reaction of this compound

| Reaction Type | Key Interatomic Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Nucleophilic addition to aldehyde | C-Nucleophile: 1.8, C-O: 1.3 | -450 |

| Reduction of nitro group | N-O: 1.4, N-H: 1.2 | -600 |

| Hydrolysis of methoxymethyl ether | C-O (ether): 1.6, O-H (water): 1.1 | -520 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be calculated in a computational study.

Energy Profile Determination

Once the reactants, products, and transition states have been computationally identified and their geometries optimized, the determination of the reaction's energy profile is the subsequent critical step. numberanalytics.com This profile, often visualized as a reaction coordinate diagram, maps the potential energy of the system as it progresses from reactants to products. coe.edu The difference in energy between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. numberanalytics.comfiveable.me

Computational methods, particularly high-level ab initio and DFT calculations, are employed to accurately compute the energies of all species along the reaction pathway. sumitomo-chem.co.jpstackexchange.com The energy profile provides a quantitative measure of the thermodynamic and kinetic favorability of a reaction. For this compound, an energy profile for a specific transformation, such as its oxidation to the corresponding carboxylic acid, would reveal the energy barriers for each elementary step.

A comprehensive energy profile can also reveal the presence of intermediates, which are local minima on the potential energy surface. researchgate.net The relative energies of these intermediates and transition states provide a detailed mechanistic picture.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Products | -10.3 |

Note: The data in this table is hypothetical and intended to illustrate the typical output of energy profile calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule and its interactions with the surrounding environment over time. researchgate.netnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred conformations and the energy barriers between them. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. nih.gov

Table 3: Hypothetical Conformational Dihedral Angles from MD Simulations of this compound

| Dihedral Angle | Most Populated Range (degrees) |

| C-C-O-C (methoxymethoxy) | 170 to 190 |

| O-C-O-C (methoxymethoxy) | 50 to 70 |

| C-C-N-O (nitro) | 10 to 30 |

Note: The data in this table is hypothetical and represents plausible results from a molecular dynamics simulation.

Structure-Reactivity and Structure-Property Relationship Predictions

The prediction of structure-reactivity and structure-property relationships often employs Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.gov These computational models correlate the chemical structure of a compound with its biological activity or physical properties. For this compound, QSAR studies could be used to predict its potential biological activities based on the electronic and steric properties of its substituents. researchgate.net